REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:11][N:10]([CH3:12])[CH2:9][CH2:8][N:7]1[CH3:13])=[O:5])C.[OH-].[Na+].Cl.CCOCC>CCO>[CH3:13][N:7]1[CH2:8][CH2:9][N:10]([CH3:12])[CH2:11][CH:6]1[C:4]([OH:5])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1N(CCN(C1)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The white solid was stirred with MeOH (25 mL), CH2Cl2 (10 mL)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
to give pH4
|
Type
|
CUSTOM
|
Details
|
the mixture evaporated to dryness
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CN(CC1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 761 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |